molecular formula C7H6BrClO B596084 6-Bromo-2-chloro-3-methylphenol CAS No. 1226808-67-8

6-Bromo-2-chloro-3-methylphenol

Cat. No.: B596084
CAS No.: 1226808-67-8
M. Wt: 221.478
InChI Key: CRIAEOOHQOVEDR-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methylphenol is an organic compound with the molecular formula C7H6BrClO. It is a halogenated phenol, characterized by the presence of bromine, chlorine, and a methyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-chloro-3-methylphenol can be synthesized through several methods. One common approach involves the bromination and chlorination of 3-methylphenol (m-cresol). The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-chloro-3-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can disrupt biological processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-methylphenol: Lacks the bromine atom, resulting in different chemical properties.

    6-Bromo-3-methylphenol: Lacks the chlorine atom, affecting its reactivity and applications.

    4-Bromo-2-chlorophenol: Different substitution pattern on the benzene ring

Uniqueness

6-Bromo-2-chloro-3-methylphenol is unique due to the specific combination of bromine, chlorine, and a methyl group on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-bromo-2-chloro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIAEOOHQOVEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682117
Record name 6-Bromo-2-chloro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-67-8
Record name 6-Bromo-2-chloro-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226808-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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